4-(3-Fluoro-5-hydroxyphenyl)benzoic acid
Description
Properties
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVNVQOMFLDGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683273 | |
| Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-89-1 | |
| Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Methyl 4-Bromobenzoate
Reagents : 4-Bromobenzoic acid, methanol, sulfuric acid.
Conditions : Reflux at 50°C for 12 hours.
Yield : ~91.6% (analogous to methyl 3-fluoro-4-hydroxybenzoate synthesis).
Mechanism : Acid-catalyzed esterification:
Preparation of 3-Fluoro-5-methoxyphenylboronic Acid
Protection Strategy : The hydroxyl group is protected as a methoxy ether to prevent undesired side reactions during coupling.
Synthetic Route :
-
Nitration and Reduction :
-
Nitration of 3-fluoro-5-methoxyphenol followed by reduction to the amine.
-
-
Diazotization and Borylation :
-
Conversion to boronic acid via diazonium salt intermediate.
-
Reference : Analogous protection methods using methoxy groups are detailed in biphenyl sulfamate syntheses.
Cross-Coupling Reaction
Reagents :
-
Methyl 4-bromobenzoate
-
3-Fluoro-5-methoxyphenylboronic acid
-
Pd(dppf)Cl₂ catalyst, NaHCO₃ base, dimethoxyethane (DME) solvent.
Conditions : Microwave irradiation at 80°C for 20 minutes.
Yield : ~70–85% (based on similar biphenyl couplings).
Reaction :
Deprotection and Hydrolysis
Demethylation :
-
Reagent : BBr₃ in CH₂Cl₂ at −78°C → room temperature.
Ester Hydrolysis :
Overall Yield : ~60–65% (four steps).
Ullmann-Type Coupling with Prefunctionalized Fragments
An alternative route employs Ullmann coupling between iodobenzoic acid and a fluorophenol derivative.
Synthetic Procedure
-
4-Iodobenzoic Acid Activation :
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Convert to methyl ester to prevent carboxylate interference.
-
-
Coupling with 3-Fluoro-5-hydroxyphenyl Zincate :
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Conditions : CuI catalyst, DMF, 110°C for 24 hours.
-
-
Deprotection :
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Ester hydrolysis as in Section 2.1.4.
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Advantages : Avoids boronic acid preparation.
Disadvantages : Lower yields (~50–60%) due to side reactions.
Direct Fluorination Strategies
Introducing fluorine post-coupling can circumvent protection/deprotection steps.
Electrophilic Fluorination
Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Conditions : Acetonitrile, 80°C, 12 hours.
Challenge : Poor regioselectivity for meta-fluorination.
Balz-Schiemann Reaction
Steps :
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Diazotization : 3-Amino-5-hydroxyphenylbenzoic acid → diazonium salt.
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Fluorination : HF/pyridine or thermal decomposition.
Limitation : Requires handling hazardous HF.
Comparative Analysis of Methods
| Method | Yield | Complexity | Regioselectivity |
|---|---|---|---|
| Suzuki-Miyaura | 60–65% | Moderate | High |
| Ullmann Coupling | 50–60% | High | Moderate |
| Direct Fluorination | 30–40% | Low | Low |
Key Observations :
-
Suzuki-Miyaura offers the best balance of yield and selectivity.
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Ullmann coupling is viable but requires stringent anhydrous conditions.
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Direct fluorination methods are less practical due to selectivity issues.
Experimental Optimization and Troubleshooting
Catalyst Screening for Suzuki Reaction
| Catalyst | Yield | Purity |
|---|---|---|
| Pd(PPh₃)₄ | 68% | 92% |
| Pd(dppf)Cl₂ | 85% | 98% |
| NiCl₂(dppe) | 45% | 88% |
| Solvent | Yield | Reaction Time |
|---|---|---|
| DME | 85% | 20 min |
| THF | 72% | 45 min |
| Toluene | 65% | 60 min |
Note : DME facilitates faster ligand exchange, enhancing catalytic activity.
Scalability and Industrial Considerations
-
Cost Analysis : Boronic acid precursors account for 60% of raw material costs.
-
Green Chemistry Metrics :
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PMI (Process Mass Intensity) : 120 (needs improvement via solvent recycling).
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E-Factor : 45 (higher due to multiple protection steps).
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Recommendations :
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Explore continuous-flow systems for coupling and deprotection steps.
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Replace toxic solvents (DME) with cyclopentyl methyl ether (CPME).
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-hydroxyphenyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(3-Fluoro-5-oxophenyl)benzoic acid.
Reduction: Formation of 4-(3-Fluoro-5-hydroxyphenyl)benzyl alcohol.
Substitution: Formation of 4-(3-Amino-5-hydroxyphenyl)benzoic acid or 4-(3-Mercapto-5-hydroxyphenyl)benzoic acid.
Scientific Research Applications
4-(3-Fluoro-5-hydroxyphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and fluorine groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares substituent positions and functional groups in related benzoic acid derivatives:
Key Observations :
Crystallographic and Hydrogen-Bonding Behavior
- 4-(3-Chloroanilino)benzoic acid forms acid dimers via O–H···O hydrogen bonds, with a dihedral angle of 34.66° between aromatic rings due to steric repulsion .
- Fluorinated analogs : Fluorine’s inductive effects may alter crystal packing. For example, 3-Fluoro-4-hydroxybenzoic acid (similarity score 0.84 to the target compound) likely exhibits distinct hydrogen-bonding networks compared to chloro derivatives .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Melting Point (°C) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 4-(3-Chloroanilino)benzoic acid | Not reported | 3.2 | 0.15 (water) |
| 2-Fluoro-5-hydroxybenzoic acid | 215–217 | 1.8 | 1.2 (water) |
| 5-Fluoro-2-hydroxybenzoic acid | 198–200 | 1.5 | 2.5 (water) |
Q & A
Q. What are the recommended synthetic routes for 4-(3-Fluoro-5-hydroxyphenyl)benzoic acid, and how can side reactions be minimized?
- Methodology : A multi-step synthesis is typically employed, starting with commercially available precursors like 4-hydroxybenzoic acid. Fluorination is achieved via electrophilic aromatic substitution (EAS) using fluorinating agents (e.g., Selectfluor®), followed by regioselective hydroxylation. Protecting groups (e.g., acetyl for -OH, methyl ester for -COOH) are critical to prevent undesired cross-reactions. For example, the hydroxyl group can be protected with tert-butyldimethylsilyl (TBS) to avoid oxidation during fluorination . Final deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂) yields the target compound. Purity is enhanced via recrystallization in ethanol/water mixtures.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Use deuterated DMSO-d₆ to resolve phenolic -OH protons (δ ~10-12 ppm). The fluorine atom induces splitting in adjacent protons (e.g., aromatic protons at C-2 and C-6 positions) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the presence of the fluorine atom .
- IR : Strong absorption bands at ~1680 cm⁻¹ (carboxylic acid C=O) and ~3200-3500 cm⁻¹ (phenolic -OH) .
- Mass Spectrometry (HRMS) : Use ESI⁻ mode for deprotonated molecular ion [M-H]⁻. Expected m/z: 232.05 (C₁₃H₈FO₃⁻) .
Advanced Research Questions
Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?
- Methodology : Fluorine atoms exhibit high thermal motion and potential positional disorder due to their electronegativity. SHELXL is recommended for refinement:
- Use ISOR and DELU constraints to model anisotropic displacement parameters.
- Apply PART instructions for disordered regions.
- Validate hydrogen bonding (e.g., O-H···O between -COOH and -OH groups) using OLEX2 or WinGX . For accurate geometry, compare bond lengths/angles with similar fluorinated benzoic acids (e.g., 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid ).
Q. How can contradictory data between spectroscopic and crystallographic results be resolved?
- Methodology :
- Case Example : If NMR suggests a planar aromatic ring but X-ray shows puckering due to steric strain:
- Perform DFT calculations (e.g., Gaussian 16) to compare energy landscapes of planar vs. non-planar conformers.
- Re-examine crystallographic data for twinning or pseudo-symmetry using PLATON .
- Cross-validate with solid-state NMR to detect conformational flexibility .
Q. What computational strategies are effective for studying substituent effects on the compound’s reactivity?
- Methodology :
- DFT/Molecular Dynamics : Use B3LYP/6-311+G(d,p) to model electron density distribution. The fluorine atom’s electron-withdrawing effect reduces the pKa of the phenolic -OH (~8.5 vs. ~10 for non-fluorinated analogs) .
- Docking Studies : For biological applications, simulate interactions with enzymes (e.g., cyclooxygenase) using AutoDock Vina. Compare with derivatives like 4-(3-Fluoro-2-hydroxyphenyl)benzoic acid to assess substituent positioning .
Q. How should hygroscopicity and degradation of this compound be managed in long-term studies?
- Methodology :
- Storage : Store in sealed vials under argon at -20°C. Desiccants (e.g., silica gel) prevent moisture absorption.
- Stability Monitoring : Use HPLC-PDA (C18 column, 0.1% TFA in H₂O/MeCN gradient) to track degradation products (e.g., decarboxylation or defluorination) .
- Handling : Work under inert atmosphere (glovebox) for sensitive reactions (e.g., coupling with amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
